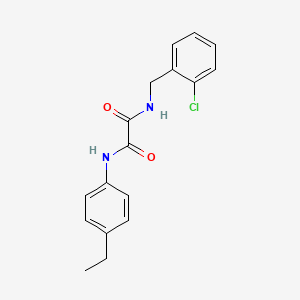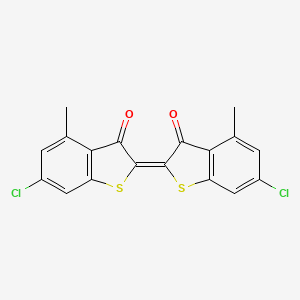
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide, also known as CEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the ethanediamide family and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide involves its ability to modulate various signaling pathways and enzymes involved in various cellular processes. This compound achieves this by binding to specific receptors and enzymes and altering their activity. For example, in cancer cells, this compound binds to the estrogen receptor and inhibits its activity, leading to the inhibition of cancer cell growth. In neurons, this compound enhances the activity of various antioxidant enzymes such as catalase and superoxide dismutase, leading to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and suppresses the activity of various signaling pathways. In neurons, this compound enhances the activity of various antioxidant enzymes and modulates the activity of various neurotransmitters. In crops, this compound enhances the growth and yield of various crops by enhancing the activity of various enzymes involved in photosynthesis and nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide in lab experiments include its high yield, purity, and specificity. This compound can be synthesized using a specific method, which results in a high yield and purity. This compound is also specific in its activity, which makes it an ideal compound for studying specific cellular processes. The limitations of using this compound in lab experiments include its potential toxicity and limited availability. This compound has been shown to be toxic at high concentrations, which limits its use in in vivo studies. This compound is also not widely available, which limits its use in large-scale studies.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and crop improvement. Another direction is to study its potential toxicity and develop strategies to mitigate its toxicity. Additionally, further studies are needed to investigate the optimal dosage and administration of this compound for various applications. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide involves the reaction of 2-chlorobenzylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield. The purity of this compound can be further enhanced using various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and crop improvement. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegeneration. This compound achieves this by enhancing the activity of various antioxidant enzymes and modulating the activity of various neurotransmitters. In crop improvement, this compound has been shown to enhance the growth and yield of various crops such as rice, wheat, and maize. This compound achieves this by enhancing the activity of various enzymes involved in photosynthesis and nutrient uptake.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-12-7-9-14(10-8-12)20-17(22)16(21)19-11-13-5-3-4-6-15(13)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVFMDSVZROIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B5026719.png)
![7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5026725.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B5026743.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}acetamide](/img/structure/B5026753.png)
![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B5026757.png)
![heptyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5026764.png)
amino]benzamide](/img/structure/B5026769.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![N-[(4-fluorophenyl)(4-methylphenyl)methyl]urea](/img/structure/B5026796.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)
![2-methyl-3-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5026813.png)
